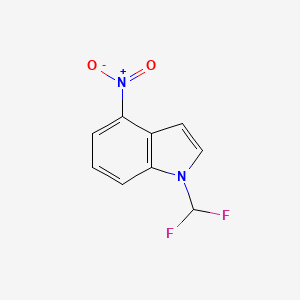

1-(difluoromethyl)-4-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-4-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O2/c10-9(11)12-5-4-6-7(12)2-1-3-8(6)13(14)15/h1-5,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMCEYWGNCCUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C(F)F)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Difluoromethyl 4 Nitro 1h Indole and Its Analogues

Contemporary Strategies for N1-Difluoromethylation of Indole (B1671886) Systems

The introduction of a difluoromethyl (-CF2H) group onto the nitrogen atom of an indole ring can significantly alter the molecule's physicochemical and biological properties. Modern synthetic chemistry has moved beyond harsh and often low-yielding traditional methods, embracing novel strategies that offer greater efficiency, selectivity, and functional group tolerance. researchgate.netnih.gov

Recent advancements have centered on the use of various difluoromethylating agents and catalytic systems. One prominent strategy involves the use of difluorocarbene (:CF2) precursors. For instance, ethyl bromodifluoroacetate (BrCF2COOEt) can generate difluorocarbene in the presence of a base like sodium carbonate, which then smoothly undergoes N-H insertion with indole substrates. acs.org This method is notable for its tolerance of various functional groups, including nitro groups. researchgate.netacs.org Another approach utilizes chlorodifluoromethane (B1668795) (Freon-22) as the difluoromethylating agent under phase-transfer catalysis conditions. nih.govuniv.kiev.ua

Photocatalysis and electrochemistry have emerged as powerful tools for N-difluoromethylation. Visible-light photocatalysis can initiate the formation of a CF2H radical from sources like difluoromethyl tetrazole sulfone, which can then be incorporated into the indole nitrogen. researchgate.netrsc.org These reactions often proceed under mild, catalyst-free conditions, driven by the formation of an electron donor-acceptor (EDA) complex between the indole derivative and the CF2H source. researchgate.netrsc.org Electrochemical methods offer a green and efficient alternative, using reagents like sodium difluoromethanesulfinate (HCF2SO2Na) to achieve difluoromethylation under catalyst- and oxidant-free conditions. nih.govnih.govacs.org

A particularly innovative and practical technique for the N-difluoromethylation of N-heterocycles, including indoles, employs bromo(difluoro)acetic acid in the presence of potassium carbonate at room temperature. researchgate.netacs.org This transition-metal-free method is scalable and demonstrates excellent chemoselectivity, making it suitable for complex substrates. researchgate.netacs.org

Table 1: Comparison of Modern N1-Difluoromethylation Methods for Indoles

| Method | Difluoromethylating Agent | Conditions | Advantages |

|---|---|---|---|

| Carbene Insertion | Ethyl bromodifluoroacetate | Base (e.g., Na2CO3) | Good functional group tolerance. acs.org |

| Phase-Transfer Catalysis | Chlorodifluoromethane (Freon-22) | Base, Phase-Transfer Catalyst | Utilizes a gaseous reagent. nih.gov |

| Photocatalysis (EDA) | Difluoromethyl tetrazole sulfone | Visible Light | Catalyst-free, mild conditions. researchgate.netrsc.org |

| Electrochemistry | Sodium difluoromethanesulfinate | Electrochemical cell, oxidant-free | Green, efficient, room temperature. nih.govnih.gov |

| Transition-Metal-Free | Bromo(difluoro)acetic acid | K2CO3, Room Temperature | Scalable, high chemoselectivity. researchgate.netacs.org |

Regioselective Introduction of the Nitro Group at the C4 Position of the Indole Ring

Achieving regioselective nitration at the C4 position of the indole ring is a significant synthetic hurdle, as electrophilic substitution on the indole nucleus typically favors the C3, C2, and C5/C6 positions. acs.orgnih.gov Direct nitration with standard reagents like nitric acid often leads to a mixture of products and potential polymerization of the indole. rsc.org

Classical synthetic approaches to 4-nitroindole (B16737) often circumvent direct nitration by starting with a pre-functionalized benzene (B151609) ring. A well-established method involves the cyclization of 2-methyl-3-nitroaniline. researchgate.netresearchgate.net This precursor can be reacted with triethyl orthoformate to form an imidate, which then undergoes cyclization in the presence of a strong base like potassium ethoxide and diethyl oxalate (B1200264) to construct the indole ring with the nitro group already in place at the desired C4 position. researchgate.net

Modern methodologies have focused on directing group strategies to control the regioselectivity of C-H functionalization on the indole's benzene ring. nih.govnih.gov The functionalization of the less reactive benzenoid core (C4 to C7) is considerably more challenging than that of the pyrrole (B145914) ring. nih.govnih.gov Palladium-catalyzed C-H functionalization has been successfully employed for C4-halogenation and acetoxylation by using a transient directing group (TDG) like glycine. researchgate.net This strategy involves the temporary installation of a directing group that guides the palladium catalyst to the C4-H bond, facilitating its functionalization. While not direct nitration, these halogenated intermediates can serve as precursors for introducing a nitro group via subsequent nucleophilic aromatic substitution or cross-coupling reactions.

Rhodium(III)-catalyzed reactions have also shown promise for regioselective C4-alkylation of indoles with nitroalkenes, providing direct access to 4-(2-nitroalkyl)indoles. researchgate.net This approach utilizes a directing group on the indole nitrogen to guide the catalyst to the C4 position. Further research is extending these directing group concepts to achieve direct C4-nitration. nih.gov For instance, the synthesis of 3,4-dinitroindole has been achieved by the nitration of ethyl 4-nitroindole-2-carboxylate, which itself is derived from the nitration of ethyl indole-2-carboxylate, demonstrating a multi-step but controlled pathway to C4-nitrated systems. acs.orgumn.edu

Table 2: Strategies for Achieving C4-Nitro-Substituted Indoles

| Strategy | Key Precursor/Reagent | Principle |

|---|---|---|

| Classical Synthesis | 2-Methyl-3-nitroaniline | Indole ring construction from a pre-nitrated aniline (B41778) derivative. researchgate.netresearchgate.net |

| Directing Group-Assisted C-H Functionalization | Pd(II) catalysts with Transient Directing Groups (e.g., glycine) | Directs functionalization (e.g., halogenation) to the C4 position, which can be a precursor to nitration. researchgate.net |

| Directing Group-Assisted C-H Alkylation | Rh(III) catalysts with nitroalkenes | Directs the introduction of a nitroalkyl group to the C4 position. researchgate.net |

| Stepwise Nitration | Ethyl indole-2-carboxylate | Controlled nitration of a protected indole followed by further functionalization and decarboxylation. acs.orgumn.edu |

Convergent and Divergent Synthetic Routes for Building the Indole Core

The construction of the indole nucleus itself is a foundational aspect of synthesizing complex targets like 1-(difluoromethyl)-4-nitro-1H-indole. Synthetic strategies can be broadly categorized as either convergent or divergent.

Convergent syntheses involve the assembly of the final molecule from several independently prepared fragments. Many classical named reactions for indole synthesis fall under this category.

Fischer Indole Synthesis: This is perhaps the most well-known method, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.govuniv.kiev.ua It is a powerful convergent approach for creating a wide variety of substituted indoles. acs.orgacs.org

Madelung Synthesis: This method involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base. nih.govrsc.org It is particularly useful for preparing 2-alkinylindoles, which are not easily accessed by other means. nih.gov

Reissert Synthesis: This synthesis begins with the condensation of o-nitrotoluene and diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. beilstein-journals.org

Larock Indole Synthesis: A more modern convergent method, this palladium-catalyzed heteroannulation reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne, offering great versatility. acs.orgresearchgate.netrsc.orgresearchgate.net

Bischler–Möhlau Indole Synthesis: This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, though it often requires harsh conditions. nih.govacs.orgnih.gov

Divergent syntheses focus on preparing a common intermediate that can be elaborated into a variety of different target molecules. researchgate.netrsc.org This strategy is highly efficient for creating libraries of related compounds, such as indole alkaloids. researchgate.net In the context of complex indole synthesis, a divergent approach might involve creating a functionalized indole core that can then be subjected to various late-stage modifications. For example, a common indole precursor could be synthesized on a large scale and then portions of it could be subjected to different regioselective functionalization reactions (e.g., C4-nitration, N1-difluoromethylation, C2-arylation, etc.) to produce a diverse set of analogues. This strategy is particularly powerful in drug discovery and allows for the efficient exploration of structure-activity relationships.

Development of Green Chemistry Approaches in the Synthesis of Fluorinated Indoles

In line with the principles of sustainable chemistry, significant effort has been directed towards developing environmentally benign methods for the synthesis of fluorinated indoles. nih.gov These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. researchgate.netumn.edu

Photocatalysis stands out as a key green technology. Visible-light-induced reactions can often be performed at room temperature, using light as a traceless reagent to initiate radical processes for fluorination or fluoroalkylation. researchgate.net These methods can obviate the need for stoichiometric, and sometimes toxic, oxidants or metal catalysts. acs.orgresearchgate.net

Electrochemistry is another inherently green technique that uses electrons as clean reagents to drive redox reactions. researchgate.net The electrochemical synthesis of fluorinated indole derivatives avoids the use of chemical oxidants and reductants, often proceeding with high atom economy under mild conditions. acs.orgnih.gov For instance, the electrochemical dearomatization of indoles can provide access to diverse fluorine-containing indolines under oxidant-free conditions. acs.org

Other green approaches include:

Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions or in green solvents like water or ethanol. researchgate.net The synthesis of novel fluorinated indole derivatives has been successfully achieved using this technology. researchgate.net

Catalyst- and additive-free conditions: Some reactions, such as the Friedel–Crafts fluoroacetylation of indoles with fluorinated acetic acids, can proceed efficiently without any catalyst or additive, producing water as the only byproduct. nih.gov This simplifies purification and minimizes waste.

Use of green solvents: Replacing traditional volatile organic compounds with water or recyclable ionic liquids is a central tenet of green chemistry. The monofluorination of indoles has been successfully demonstrated in water using micellar technology to promote the reaction. rsc.org

Table 3: Green Chemistry Strategies for Fluorinated Indole Synthesis

| Strategy | Key Features | Example Application |

|---|---|---|

| Photocatalysis | Uses visible light, often catalyst-free, mild conditions. | Visible light-induced trifluoromethylation of indoles. researchgate.net |

| Electrochemistry | Uses electrons as reagents, avoids chemical oxidants. | Electrochemical preparation of difluoromethylated indoles. acs.org |

| Microwave Irradiation | Rapid heating, reduced reaction times, often solvent-free. | Microwave-assisted synthesis of fluorinated indole derivatives. researchgate.net |

| Catalyst-Free Reactions | Simplifies process, reduces waste. | Friedel–Crafts fluoroacetylation with fluorinated acetic acids. nih.gov |

| Aqueous Synthesis | Uses water as a benign solvent. | Selective monofluorination of indoles in water. rsc.org |

Late-Stage Functionalization Approaches for Difluoromethylation and Nitration

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing key functional groups into a complex, pre-assembled molecular scaffold. nih.gov This approach allows for the rapid diversification of drug candidates or natural products without the need for de novo synthesis. nih.gov

Late-stage difluoromethylation of complex indoles often relies on radical-based C-H functionalization. rsc.org The challenge lies in achieving high chemo- and regioselectivity on a molecule with multiple reactive sites. researchgate.net Photocatalysis has proven to be a particularly effective tool for LSF, as the mild conditions are compatible with a wide range of sensitive functional groups present in bioactive molecules. researchgate.net For example, photoredox catalysis can generate difluoromethyl radicals that selectively functionalize specific C-H bonds on a complex indole alkaloid. researchgate.net The development of novel difluoromethylation reagents has been crucial, enabling X–CF2H bond formation (where X = C, N, O, S) on advanced intermediates. rsc.orgrsc.org The successful late-stage 18F-difluoromethylation of biologically active molecules like analogues of Roflumilast and DPA-714 for PET imaging highlights the power of this strategy. nih.gov

Late-stage nitration also presents a significant challenge due to the harsh, acidic conditions of traditional nitrating agents, which are often incompatible with complex, functionalized molecules. acs.org Recent advances have focused on milder and more selective methods. Transition-metal-catalyzed C-H nitration is an emerging area. A recently developed protocol using iron(III) nitrate (B79036) (Fe(NO3)3·9H2O) in hexafluoroisopropanol provides an operationally simple and mild method for the nitration of unactivated arenes, which has been successfully applied to the late-stage nitration of highly functionalized natural products and drugs. acs.org Similarly, non-acidic and non-metallic conditions using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) have been developed for the regioselective nitration of various indole derivatives, showcasing good functional group tolerance suitable for LSF applications. nih.gov The ability to selectively nitrate the C4 position on a complex indole core remains a significant goal, often requiring the strategic use of directing groups even in a late-stage context. researchgate.netnih.gov

Chemical Reactivity and Transformation Pathways of 1 Difluoromethyl 4 Nitro 1h Indole

Reactivity Profiling of the Indole (B1671886) Nucleus under the Influence of C4-Nitro and N1-Difluoromethyl Groups

The chemical behavior of the indole nucleus in 1-(difluoromethyl)-4-nitro-1H-indole is significantly modulated by the strong electron-withdrawing nature of both the C4-nitro group and the N1-difluoromethyl group. The nitro group at the C4-position deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution, a common reaction pathway for simpler indoles. This deactivation is a consequence of the mesomeric and inductive effects of the nitro group, which reduce the electron density of the aromatic system.

Simultaneously, the N1-difluoromethyl group exerts a strong inductive electron-withdrawing effect, which lowers the electron density of the pyrrole (B145914) ring. This effect is crucial in stabilizing the indole derivative, particularly those with other electron-withdrawing substituents. For instance, N-difluoromethyl derivatives of indoles bearing nitro groups are noted for their stability, allowing them to be stored for extended periods at room temperature without the need for a stabilizer. exsyncorp.com This enhanced stability is attributed to the reduced acidophobic nature of the indole derivative. exsyncorp.com

The combined electronic influence of these two groups renders the entire indole nucleus significantly electron-deficient. This electronic profile suggests a departure from the typical reactivity of electron-rich indoles. Consequently, the molecule is anticipated to be more susceptible to nucleophilic attack and less reactive towards electrophiles. The C2 and C3 positions of the pyrrole ring, which are typically the most nucleophilic in unsubstituted indole, are substantially less so in this derivative.

Transformations Involving the N1-Difluoromethyl Moiety

The N1-difluoromethyl group in N-difluoromethylated nitroindoles is generally stable under various reaction conditions. exsyncorp.com Research on the difluoromethylation of indole derivatives has shown that these compounds can be synthesized in high yields, and the N-CHF2 moiety remains intact during subsequent transformations of other functional groups on the indole ring. exsyncorp.com

The stability of the N-difluoromethyl group is a key feature, as it allows for chemical modifications at other positions of the indole without cleavage of this moiety. This robustness is partly due to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which make the difluoromethyl group resistant to many common reagents.

While extensive studies on the specific transformations of the N1-difluoromethyl group in this compound are not widely documented, the general stability observed in related compounds suggests that harsh conditions would be required to cleave or modify this group.

Chemical Conversions of the C4-Nitro Group

The nitro group at the C4-position is a versatile functional handle that can undergo a variety of chemical transformations. One of the most significant reactions is its reduction to an amino group. Studies have demonstrated that the nitro group in N-difluoromethylated nitroindoles can be effectively reduced to an amino group by the action of hydrogen on a palladium-on-carbon (Pd/C) catalyst. exsyncorp.com This transformation proceeds in high yields and provides access to the corresponding 4-amino-1-(difluoromethyl)-1H-indole derivatives. exsyncorp.com These resulting amino compounds are also quite stable. exsyncorp.com

The reduction of the nitro group is a critical step as it dramatically alters the electronic properties of the indole ring, converting a strongly deactivating group into a strongly activating one. This opens up pathways for further functionalization.

Below is a table summarizing the reduction of the nitro group in a representative N-difluoromethyl nitroindole.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N-Difluoromethyl-nitroindoles | H2, Pd/C | N-Difluoromethyl-aminoindoles | High | exsyncorp.com |

This table represents a general transformation for N-difluoromethyl nitroindoles as specific data for the 4-nitro isomer was not detailed in the available literature.

Regioselective Functionalization at Other Positions of the Indole Ring (C2, C3, C5, C6, C7)

The functionalization of the indole ring at positions other than those bearing the primary substituents is a significant challenge, especially in a highly deactivated system like this compound. The inherent reactivity of the indole positions (typically C3 > C2 > C5 > C6 > C4 > C7 for electrophilic attack in unsubstituted indole) is profoundly altered by the existing electron-withdrawing groups.

While specific studies on the regioselective functionalization of this compound are limited, general principles of indole chemistry suggest that direct electrophilic substitution would be difficult and likely require harsh conditions. Conversely, the electron-deficient nature of the ring might facilitate nucleophilic aromatic substitution or reactions involving organometallic reagents.

Research on other substituted indoles provides some insight into potential strategies. For instance, directed metalation, where a directing group guides a metal to a specific C-H bond for functionalization, is a powerful tool for achieving regioselectivity at otherwise unreactive positions like C2, C5, C6, and C7. However, the application of such methods to this compound would need to be experimentally verified.

Mechanistic Investigations of Key Chemical Reactions

The mechanisms of reactions involving substituted indoles are often complex and dependent on the nature and position of the substituents. For this compound, two key reaction types are of mechanistic interest: electrophilic/nucleophilic substitution and the reduction of the nitro group.

The reduction of the nitro group, for example, when using H2 with a Pd/C catalyst, typically proceeds through a series of intermediates. The reaction pathway is believed to involve the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine.

In the context of potential functionalization reactions, any mechanistic investigation would need to consider the profound electronic effects of the C4-nitro and N1-difluoromethyl substituents. For a hypothetical electrophilic substitution, the mechanism would likely involve the formation of a high-energy sigma complex, disfavored by the electron-withdrawing groups. For a nucleophilic aromatic substitution, the mechanism could proceed via an SNAr pathway, where the electron-withdrawing groups stabilize the intermediate Meisenheimer complex. However, without specific experimental studies on this compound, these remain plausible hypotheses based on established reactivity principles of aromatic compounds.

Structural Elucidation and Conformational Analysis of 1 Difluoromethyl 4 Nitro 1h Indole

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published high-resolution NMR spectra (¹H, ¹³C, ¹⁹F) for 1-(difluoromethyl)-4-nitro-1H-indole could be located.

High-resolution NMR spectroscopy is a cornerstone technique for the structural assignment of organic molecules.

¹H NMR would be used to determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For this compound, one would expect to observe signals for the aromatic protons on the indole (B1671886) ring and a characteristic signal for the proton of the difluoromethyl group, which would be split by the two fluorine atoms.

¹³C NMR provides information about the carbon framework of the molecule. The spectrum would show distinct signals for each unique carbon atom in the indole ring and the difluoromethyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and difluoromethyl groups.

¹⁹F NMR is a powerful tool for the analysis of fluorine-containing compounds. nih.gov For the target molecule, a single resonance would be expected for the two equivalent fluorine atoms of the difluoromethyl group, which would be coupled to the proton on the same carbon.

Without experimental data, a detailed structural assignment for this compound using NMR spectroscopy cannot be performed.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

There is no available mass spectrometry data for this compound in the reviewed literature.

Mass spectrometry is a critical analytical technique for determining the molecular weight and molecular formula of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which would confirm its elemental composition (C₉H₆F₂N₂O₂).

A detailed analysis of the fragmentation pathways for this specific compound is not possible without experimental mass spectra.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

No published X-ray crystallographic data for this compound could be found.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide:

Solid-State Structure: The exact bond lengths, bond angles, and torsion angles of the molecule.

Conformational Analysis: The preferred conformation of the difluoromethyl group relative to the indole ring in the solid state.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonding or π-π stacking.

Without a crystal structure, the solid-state conformation and intermolecular interactions of this compound remain undetermined.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Specific infrared (IR) and Raman spectra for this compound are not available in the scientific literature.

Vibrational spectroscopy is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (symmetric and asymmetric stretching vibrations), C-H stretching of the aromatic ring and the difluoromethyl group, C-F stretching vibrations, and various vibrations associated with the indole ring structure.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also exhibit bands corresponding to the various functional groups, with non-polar bonds often giving stronger signals than in the IR spectrum. Resonance Raman effects might be observed if the excitation wavelength used is close to an electronic transition of the nitroindole chromophore. nsf.gov

A detailed assignment of the vibrational modes for this compound is not possible in the absence of experimental spectra.

Pharmacological and Biological Research Avenues for 1 Difluoromethyl 4 Nitro 1h Indole and Its Derivatives

Investigation of Modulatory Effects on Specific Molecular Targets

The unique electronic properties conferred by the difluoromethyl and nitro groups make 1-(difluoromethyl)-4-nitro-1H-indole and its analogs intriguing candidates for targeted molecular investigations.

Derivatives of 1-(difluoromethyl)-1H-indole have shown significant promise as potent antagonists for specific receptors. For instance, a series of novel 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives featuring a difluoromethyl group were designed and synthesized. These compounds were evaluated for their antagonistic activity at the 5-HT6 receptor (5-HT6R), a target implicated in cognitive function. One of the optimized compounds, with a difluoromethyl group at the C3 position of the indole (B1671886) scaffold, exhibited a significantly increased affinity for 5-HT6R, with a Ki value of 0.085 nM. nih.gov This was a tenfold increase in affinity compared to the reference compound, idalopirdine (B1259171) (Ki = 0.83 nM). nih.gov This line of research suggests that the difluoromethyl group can play a crucial role in enhancing receptor binding affinity, paving the way for the development of new cognitive-enhancing agents. nih.gov

The indole scaffold is a common feature in various enzyme inhibitors. The introduction of a difluoromethyl group can enhance the inhibitory potential of these molecules. Research on 6-(difluoromethyl)indole has demonstrated its utility as a probe for studying the turnover of indole by the enzyme tryptophan synthase. nih.gov This study revealed that 6-(difluoromethyl)indole is recognized and processed by the beta subunit of tryptophan synthase, leading to the formation of 6-(difluoromethyl)tryptophan. nih.gov This indicates that the difluoromethylated indole can act as a substrate and potentially an inhibitor for specific enzymes.

Furthermore, indole-sulfonamide derivatives have been investigated as inhibitors against several biological targets involved in cancer, such as tubulins, carbonic anhydrase IX, and MET tyrosine kinase. nih.gov While not containing a difluoromethyl group, this highlights the potential of functionalized indoles to act as enzyme inhibitors. The electron-withdrawing nature of both the difluoromethyl and nitro groups in this compound could be leveraged to design potent inhibitors for various enzymatic targets.

Indole and its derivatives have been shown to modulate protein-protein interactions. For example, indole can influence the cooperative protein-protein interactions within the bacterial flagellar motor. nih.gov This modulation affects the rotation and reversal of the flagellum's direction. While direct research on this compound in this context is not available, the ability of the parent indole scaffold to interfere with such interactions suggests a potential avenue of investigation for its derivatives. The specific substitutions on the indole ring could fine-tune these interactions, offering a tool to study and potentially control complex biological systems.

Nitroindole derivatives have emerged as promising candidates for targeting non-canonical DNA structures like G-quadruplexes. A series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives were synthesized and shown to bind to the c-Myc promoter G-quadruplex. nih.gov These compounds were found to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells. nih.gov NMR studies revealed that these compounds interact with the terminal G-quartets of the G-quadruplex in a 2:1 stoichiometry. nih.gov This research highlights the potential of the nitroindole scaffold to serve as a basis for the development of anticancer agents that target nucleic acid secondary structures. The presence of a difluoromethyl group in this compound could further enhance its binding affinity and specificity for such targets.

Antimicrobial Research Applications

Indole derivatives are known to possess a broad spectrum of antimicrobial activities. nih.gov Studies on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have demonstrated their efficacy against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds exhibited minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov

Specifically, 5-nitro-2-phenylindole has been identified as a promising lead structure that can increase the susceptibility of S. aureus to ciprofloxacin (B1669076) by four-fold, likely through the inhibition of the NorA efflux pump. nih.gov This suggests that the nitro group on the indole ring can contribute significantly to the antibacterial activity. The combination of a nitro group and a difluoromethyl group in this compound could lead to the development of novel antimicrobial agents with enhanced potency and the ability to overcome drug resistance mechanisms.

| Compound Class | Microorganism | Activity/Finding | Reference |

|---|---|---|---|

| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum activity with MIC values of 3.125-50 µg/mL. | nih.gov |

| 5-nitro-2-phenylindole | S. aureus | Increases susceptibility to ciprofloxacin by 4-fold, likely by inhibiting the NorA efflux pump. | nih.gov |

Anticancer Research Applications

The indole scaffold is a key component of many anticancer agents. nih.gov Various derivatives of indole have been investigated for their cytotoxic activities against a range of cancer cell lines.

Indole-sulfonamide derivatives have been shown to exhibit anticancer activity by inhibiting targets such as tubulin and various kinases. nih.gov For example, certain hydroxyl-containing bisindoles displayed potent cytotoxic activity against the HepG2 cancer cell line, with IC50 values ranging from 7.37 to 26.00 µM. nih.gov

Furthermore, as mentioned previously, 5-nitroindole derivatives have been developed as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and induction of cell-cycle arrest in cancer cells. nih.gov The ability of the nitroindole core to interact with this key cancer-related target underscores its potential in anticancer drug discovery.

The combination of a nitro group, known for its role in anticancer activity, and a difluoromethyl group, which can enhance metabolic stability and target affinity, makes this compound a highly promising scaffold for the development of novel anticancer therapeutics.

| Compound Class | Cancer Cell Line/Target | Activity/Finding | Reference |

|---|---|---|---|

| Indole-sulfonamide derivatives | HuCCA-1, HepG2, A549, MOLT-3 | Exhibited cytotoxic activities, with some derivatives being more potent than the reference drug etoposide (B1684455) against HepG2 cells (IC50 = 7.37 µM). | nih.gov |

| Pyrrolidine-substituted 5-nitroindole derivatives | c-Myc G-quadruplex | Bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, and induce cell-cycle arrest. | nih.gov |

Anti-inflammatory Research Potential

The indole moiety is a well-established pharmacophore in the development of anti-inflammatory agents, with indomethacin (B1671933) being a classic example. researchgate.netchemrxiv.org Research has shown that various substituted indole derivatives possess significant anti-inflammatory properties. researchgate.net Studies on a range of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives demonstrated that most of the synthesized compounds could effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.gov This suggests that the indole scaffold is a viable starting point for designing novel anti-inflammatory drugs. nih.gov

The incorporation of a difluoromethyl group is also a strategy employed in the design of anti-inflammatory compounds. For instance, a series of novel 1,5-diphenylpyrazole derivatives featuring a difluoromethyl group were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov The optimal compound from this series demonstrated potent efficacy in rat models of adjuvant-induced arthritis and carrageenin-induced foot edema. nih.gov While this research was on a pyrazole (B372694) and not an indole core, it highlights the potential utility of the difluoromethyl group in modulating inflammatory pathways. The general anti-inflammatory potential of indole derivatives, coupled with the demonstrated bioactivity of the difluoromethyl group, suggests that this compound and its related structures are worthy candidates for investigation as anti-inflammatory agents. researchgate.netnih.gov

Table 1: Research Findings on Anti-inflammatory Potential of Related Indole Derivatives

| Compound Class | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced RAW264.7 cells | Effective inhibition of pro-inflammatory cytokines NO, IL-6, and TNF-α. | nih.gov |

| 1,5-disubstituted indole derivatives | Carrageenan-induced paw edema in rats | Some derivatives showed more potent activity than the standard drug, indomethacin. | researchgate.net |

Neuropharmacological Research

Significant research has been conducted on difluoromethyl-containing indole derivatives as potential treatments for cognitive deficits, particularly in the context of Alzheimer's disease. nih.govnih.gov This research has largely focused on the serotonin (B10506) type 6 receptor (5-HT6R), which is considered a promising target for enhancing cognitive function. nih.gov

A series of novel 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives were designed, synthesized, and evaluated as potent 5-HT6R antagonists. nih.gov One compound, designated 6p, demonstrated high binding affinity for the 5-HT6R, favorable pharmacokinetic properties, and good brain penetration in rats. nih.gov In preclinical models, compound 6p was shown to prevent and rescue scopolamine-induced learning and recognition deficits. nih.gov

Similarly, another study focused on a series of 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives. The optimal compound, C14, which features a difluoromethyl group on the indole scaffold, exhibited a significantly higher affinity for the 5-HT6R than the reference compound idalopirdine. nih.govresearchgate.net In animal models, compound C14 effectively reversed scopolamine-induced emotional memory deficits in the novel object recognition test. nih.govresearchgate.net These findings underscore the potential of difluoromethyl-indole structures in the development of new cognition-enhancing agents. nih.gov

Table 2: Neuropharmacological Activity of 1-(Difluoromethyl)-1H-indole Derivatives

| Derivative Class | Target | Key Findings | Potential Application | Reference(s) |

|---|---|---|---|---|

| 3-(Difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indoles | 5-HT6 Receptor | Potent antagonists; reversed scopolamine-induced learning deficits in rats. | Alzheimer's Disease | nih.gov |

Other Emerging Therapeutic Areas of Investigation

Based on the intensive neuropharmacological research, the primary emerging therapeutic area for derivatives of this compound is the treatment of cognitive disorders, most notably Alzheimer's disease. nih.govnih.gov The positive effects of 5-HT6R antagonists in various memory impairment models have established this receptor as a key target for addressing cognitive deficits. nih.gov The development of potent and selective 5-HT6R antagonists from the difluoromethyl-indole class, such as compounds 6p and C14, positions them as potential candidates for further clinical investigation for Alzheimer's disease. nih.govnih.gov

Furthermore, the indole structure itself is known to be present in compounds with a wide array of biological activities, including antimicrobial, anti-HIV, and CNS depressant effects, suggesting that derivatives of this compound could be explored in these areas as well. researchgate.net

Elucidation of Cellular Mechanisms of Action

The primary cellular mechanism of action elucidated for the therapeutically relevant derivatives of difluoromethyl-indoles is the antagonism of the serotonin 5-HT6 receptor. nih.govnih.gov The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in areas of the brain associated with learning and memory, such as the hippocampus and cortex.

By acting as antagonists, these compounds bind to the 5-HT6 receptor and block the action of the endogenous neurotransmitter, serotonin. The downstream effect of this blockade is believed to involve the modulation of other neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for cognitive processes. For instance, one of the active compounds, 6p, was found to act synergistically with donepezil (B133215) to increase acetylcholine levels in the hippocampus. nih.gov This modulation of cholinergic and glutamatergic pathways is a key mechanism through which 5-HT6R antagonists are thought to exert their pro-cognitive effects. nih.govnih.gov

Table 3: Cellular Mechanisms of Action for Difluoromethyl-Indole Derivatives

| Derivative Class | Cellular Target | Mechanism of Action | Downstream Effects | Reference(s) |

|---|---|---|---|---|

| 3-(Difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indoles | 5-HT6 Receptor | Antagonism | Increases acetylcholine levels in the hippocampus (synergistically with donepezil). | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Investigation of the Impact of the N1-Difluoromethyl Group on Biological Activity

The introduction of a difluoromethyl (-CHF₂) group at the N1 position of the indole (B1671886) ring is a key modification that profoundly impacts the compound's physicochemical and pharmacological properties. The -CHF₂ group is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. Its unique characteristic is its ability to act as a lipophilic hydrogen bond donor, a feature that can be crucial for target engagement.

The electron-withdrawing nature of the two fluorine atoms increases the acidity of the hydrogen atom in the -CHF₂ group, enabling it to form hydrogen bonds with acceptor groups in a protein's binding site. This interaction can significantly contribute to the binding affinity and selectivity of the compound. Furthermore, the difluoromethyl group generally increases the lipophilicity of the molecule compared to an N-H or N-CH₃ indole, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

In a study of 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as 5-HT₆ receptor antagonists, the replacement of a methyl group with a difluoromethyl group at the C3 position resulted in a 30-fold increase in the area under the curve (AUC) and a significant improvement in bioavailability in in vivo studies in rats. nih.gov While this substitution is at a different position, it highlights the potential of the difluoromethyl group to enhance drug-like properties. The N-difluoromethylation of indoles bearing electron-withdrawing groups, such as the nitro group, has been successfully achieved, making these scaffolds accessible for biological screening and SAR studies. nih.govnih.gov

The impact of the N1-difluoromethyl group can be summarized in the following table:

| Property | Impact of N1-Difluoromethyl Group | Potential Biological Consequence |

|---|---|---|

| Hydrogen Bonding | Acts as a hydrogen bond donor. | Enhanced binding affinity and selectivity for the target protein. |

| Lipophilicity | Increases lipophilicity compared to N-H or N-CH₃. | Improved membrane permeability and potentially altered pharmacokinetic profile. |

| Metabolic Stability | Generally more stable to oxidative metabolism than an N-methyl group. | Increased half-life and duration of action. |

| pKa Modulation | The electron-withdrawing nature can influence the basicity of other functional groups in the molecule. | Altered ionization state at physiological pH, affecting solubility and target interaction. |

Analysis of the C4-Nitro Group's Contribution to Pharmacological Profile and Reactivity

The nitro group (-NO₂) at the C4 position is a strong electron-withdrawing group that significantly modulates the electronic character of the indole ring. This electronic influence can have a profound effect on the molecule's reactivity and its ability to interact with biological targets. 4-Nitroindole (B16737) itself is a valuable intermediate in the synthesis of various biologically active compounds, including potential anti-cancer and anti-inflammatory agents, underscoring the importance of this substitution pattern. nih.govfrontiersin.org

The C4-nitro group can contribute to the pharmacological profile in several ways:

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming strong interactions with hydrogen bond donors in a receptor's active site.

Aromatic Interactions: The electron-deficient nature of the 4-nitroindole ring can favor π-stacking interactions with electron-rich aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine within the target protein.

Modulation of Reactivity: The strong electron-withdrawing effect of the nitro group deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution but can influence the reactivity of other positions.

Bio-reductive Activation: In some contexts, particularly in hypoxic environments like those found in solid tumors, the nitro group can be reduced to form reactive nitroso, hydroxylamino, and amino species. This bio-reductive activation can lead to covalent modification of target macromolecules, a mechanism exploited in some anticancer agents.

Studies on other classes of indole derivatives have highlighted the importance of the nitro group for biological activity. For instance, the presence of a nitrophenol substituent was found to be important for the anti-inflammatory activity of certain indole derivatives. mdpi.com In a series of 5-nitroindole (B16589) derivatives, the nitro group was crucial for their ability to bind to the c-Myc G-quadruplex and induce anticancer effects.

The following table summarizes the key contributions of the C4-nitro group:

| Feature | Contribution of C4-Nitro Group | Potential Pharmacological Impact |

|---|---|---|

| Electronic Effect | Strong electron-withdrawing group. | Modulates π-π interactions and the reactivity of the indole scaffold. |

| Receptor Binding | Acts as a hydrogen bond acceptor. | Contributes to binding affinity through specific hydrogen bonds. |

| Metabolic Profile | Can undergo enzymatic reduction. | Potential for bio-activation, leading to targeted cytotoxicity in hypoxic conditions. |

| Physicochemical Properties | Increases polarity. | Can influence solubility and permeability. |

Influence of Substituent Variations at Other Positions of the Indole Scaffold

While the N1-difluoromethyl and C4-nitro groups define the core of the molecule, substitutions at other positions of the indole scaffold (C2, C3, C5, C6, and C7) are critical for fine-tuning its biological activity, selectivity, and pharmacokinetic properties. SAR studies on various indole-based compounds have established general principles that can be applied to the 1-(difluoromethyl)-4-nitro-1H-indole scaffold.

C2 and C3 Positions: These positions on the pyrrole (B145914) ring are often crucial for direct interaction with the target. Introduction of small alkyl or aryl groups can modulate potency and selectivity. For example, in some kinase inhibitors, substitution at C3 is essential for activity.

C5 Position: Substitution at the C5 position can significantly impact activity. For example, in a series of HIV-1 fusion inhibitors, the nature of the linkage and substituents at the 5-position of a bis-indole scaffold dramatically affected antiviral potency.

C7 Position: The C7 position is sterically hindered by the fused benzene ring, but modifications here can be critical for achieving selectivity. In a class of HIV-1 attachment inhibitors, substitution at the C7 position with various heteroaryl moieties led to highly potent compounds.

The following table provides hypothetical examples of how substituent variations could impact the activity of a this compound-based compound, based on general SAR principles.

| Position | Substituent Type | Potential Impact on Activity | Rationale |

|---|---|---|---|

| C2 | Small alkyl (e.g., -CH₃) | May enhance potency by occupying a small hydrophobic pocket. | Fills a specific binding pocket without causing steric hindrance. |

| C3 | Aryl or Heteroaryl | Could significantly increase potency through additional π-stacking or hydrogen bonding interactions. | Provides additional binding interactions with the target protein. |

| C5 | Halogen (e.g., -Cl, -F) | May improve metabolic stability and membrane permeability. | Blocks potential sites of metabolism and increases lipophilicity. |

| C6 | Amine or Amide | Could introduce a new hydrogen bonding vector and improve solubility. | Forms additional hydrogen bonds with the target or solvent. |

| C7 | Small Heterocycle (e.g., pyrazole) | May enhance selectivity by interacting with a specific sub-pocket. | Provides specific interactions that may not be possible with other isomers. |

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds by improving their potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Bioisosteric Replacements:

For the this compound scaffold, both the -CHF₂ and -NO₂ groups can be subjected to bioisosteric replacement.

N1-Difluoromethyl Group: As a bioisostere of -OH, -SH, and -NH₂, the -CHF₂ group itself represents a strategic replacement. Further modifications could involve replacing it with a trifluoromethyl (-CF₃) group to increase lipophilicity and metabolic stability, although this would remove the hydrogen bond donor capability. Alternatively, replacing it with a simple methyl (-CH₃) or ethyl (-C₂H₅) group could be explored to probe the importance of the fluorine atoms and hydrogen bond donation.

C4-Nitro Group: The nitro group can be replaced by other strong electron-withdrawing groups that can also act as hydrogen bond acceptors. Common bioisosteres for the nitro group include the cyano (-C≡N), sulfone (-SO₂R), or trifluoromethyl (-CF₃) groups. Each of these would alter the size, geometry, and electronic profile of the substituent, potentially leading to improved properties.

Scaffold Hopping:

Scaffold hopping involves replacing the central indole core with a different heterocyclic system while attempting to maintain the key pharmacophoric interactions. This can lead to novel chemical entities with improved properties or a different intellectual property position. For an indole scaffold, common "hops" include:

Azaindoles: These are isomers where a CH group in the benzene ring is replaced by a nitrogen atom (e.g., 4-azaindole, 5-azaindole, 6-azaindole, 7-azaindole). The introduction of a nitrogen atom can improve solubility, modulate basicity, and provide an additional point for hydrogen bonding. Azaindoles are frequently used as scaffolds for kinase inhibitors.

Benzimidazole: Another related bicyclic heterocycle that can mimic the shape and pharmacophoric features of the indole ring.

Rational Design Principles for Enhanced Target Selectivity and Potency

The rational design of more potent and selective analogues based on the this compound scaffold would integrate the SAR principles discussed above with modern drug design techniques. A systematic approach would involve several key principles:

Target-Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be employed to predict the binding mode of this compound. This can reveal key interactions and identify pockets that can be further exploited by adding or modifying substituents. For example, docking could confirm whether the N1-CHF₂ group is acting as a hydrogen bond donor and if the C4-NO₂ is interacting with a specific residue.

Fragment-Based Growing: Based on the binding mode, a fragment-growing strategy can be applied. This involves identifying vectors on the indole ring where adding small chemical fragments is likely to lead to new, favorable interactions with the target, thereby increasing potency.

Optimizing Physicochemical Properties: Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in lead optimization. Design efforts should aim to increase potency without excessively increasing molecular weight or lipophilicity. For example, replacing a lipophilic group with a more polar one that forms a strong hydrogen bond can improve both potency and physicochemical properties.

Selectivity Enhancement: To improve selectivity against off-target proteins (e.g., other kinases or receptors), subtle structural modifications can be made. Introducing substituents at sterically sensitive positions like C7 can disrupt binding to off-targets while maintaining or improving affinity for the desired target.

Iterative Synthesis and Biological Evaluation: The design process is iterative. New analogues based on these principles would be synthesized and tested in biological assays. The resulting SAR data would then be used to refine the computational models and guide the design of the next generation of compounds, leading to a cycle of continuous improvement in potency and selectivity.

By systematically applying these principles, the this compound scaffold can serve as a promising starting point for the development of novel therapeutic agents.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(difluoromethyl)-4-nitro-1H-indole, docking simulations are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity. By docking the compound into the binding sites of various proteins, researchers can estimate the binding affinity and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, indole (B1671886) derivatives have been explored as inhibitors of various enzymes and receptors. nih.govnih.govnih.gov Molecular docking studies of indole-based compounds have revealed key interactions with the active sites of proteins like the JAK-3 protein and SARS-CoV-1 3CL pro. nih.govnih.gov While specific docking studies for this compound are not yet published, it is anticipated that the indole scaffold, the difluoromethyl group, and the nitro group would each play a crucial role in target recognition and binding. The difluoromethyl group, for example, can act as a bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding or other electrostatic interactions. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the indole ring and participate in polar interactions.

A hypothetical docking study of this compound into a kinase active site might reveal interactions as depicted in the table below:

| Functional Group of Ligand | Interacting Residue of Protein | Type of Interaction |

| Indole NH | Aspartate | Hydrogen Bond |

| Difluoromethyl Group | Valine | Hydrophobic Interaction |

| Nitro Group | Arginine | Electrostatic Interaction |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, methods like Density Functional Theory (DFT) can be employed to calculate a range of molecular properties. researchgate.net

These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with biological targets.

Key parameters that can be derived from quantum chemical calculations include:

| Property | Significance |

| HOMO Energy | Relates to the ability to donate electrons |

| LUMO Energy | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |

| Molecular Electrostatic Potential | Predicts sites for non-covalent interactions |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to study the conformational flexibility of this compound and to observe the dynamic process of its binding to a target protein. nih.govmdpi.commdpi.com

These simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the formed complex, and the role of solvent molecules in the binding process. For example, MD simulations of a nitrating cytochrome P450 enzyme have been used to understand the regioselectivity of nitration on an indole moiety. nih.gov Such simulations could provide valuable information on the metabolic fate of this compound. Furthermore, by calculating the binding free energy from MD trajectories using methods like MM-PBSA or MM-GBSA, a more accurate prediction of binding affinity can be obtained compared to docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for a class of indole derivatives, the biological activity of a new compound like this compound can be predicted based on its structural features, known as molecular descriptors.

These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., molecular shape, volume). A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. Studies on isatin and indole derivatives have successfully employed QSAR to predict their inhibitory activity against targets like SARS 3CLpro. nih.gov

In Silico Prediction and Optimization of Pharmacokinetic Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools and models can predict these properties for this compound at an early stage of development, helping to identify potential liabilities and guide chemical modifications to improve its drug-like characteristics. nih.govresearchgate.net

Various computational models, many of which are based on large datasets of experimental data, can predict properties such as:

Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier penetration.

Distribution: Plasma protein binding and volume of distribution.

Metabolism: Prediction of metabolic pathways and potential metabolites.

Excretion: Prediction of renal clearance.

These predictions are often guided by empirical rules such as Lipinski's rule of five, which assesses the druglikeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

| ADME Property | Predicted Value (Hypothetical) | Implication |

| Oral Bioavailability | Moderate to High | Suitable for oral administration |

| Blood-Brain Barrier Permeation | Low | Reduced potential for CNS side effects |

| Cytochrome P450 Inhibition | Low | Lower risk of drug-drug interactions |

By leveraging these computational approaches, the development of this compound can be pursued in a more efficient and informed manner, ultimately increasing the probability of its success as a therapeutic agent.

Future Research Directions and Emerging Trends for 1 Difluoromethyl 4 Nitro 1h Indole

Development of Innovative Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic routes. Future research for 1-(difluoromethyl)-4-nitro-1H-indole will likely focus on moving beyond traditional multi-step, often low-yielding, syntheses towards more sophisticated methodologies.

Key areas of exploration include:

Flow Chemistry: Utilizing microreactor technology to enable safer, more scalable, and highly controlled nitration and difluoromethylation reactions. Flow chemistry can offer superior heat and mass transfer, allowing for the use of highly reactive intermediates with greater control and reduced risk.

Photocatalysis and Electrosynthesis: Exploring light- or electricity-driven reactions for the introduction of the key functional groups. These green chemistry approaches often proceed under mild conditions, reducing energy consumption and the need for harsh reagents. For instance, recent developments in the nitration of indoles have utilized non-acidic and non-metallic conditions, providing a pathway to milder synthesis. nih.gov

Enzymatic Synthesis: Investigating the potential of engineered enzymes to catalyze specific steps in the synthesis, offering unparalleled selectivity and sustainability.

| Methodology | Key Features | Potential Advantages for Sustainability & Efficiency |

|---|---|---|

| Traditional (e.g., Batcho-Leimgruber) | Multi-step batch processes, often using strong acids/bases and high temperatures. researchgate.net | Well-established but can be resource-intensive with significant waste generation. |

| Flow Chemistry | Reactions occur in continuous-flow microreactors. | Enhanced safety, scalability, precise control over reaction parameters, and reduced waste. |

| Photocatalysis | Uses light to drive chemical reactions, often with a catalyst. | Mild reaction conditions, high selectivity, and utilization of renewable energy sources. |

| Direct C-H Functionalization | Directly converts a C-H bond into a C-functional group bond. | Reduces the number of synthetic steps (atom economy), minimizing waste from protecting groups. |

Identification of Novel Biological Targets and Therapeutic Applications

The indole (B1671886) nucleus is a "privileged scaffold" found in numerous natural and synthetic biologically active compounds. nih.gov The addition of a nitro group, known for its electron-withdrawing properties and potential for bioreduction, and a difluoromethyl group, a bioisostere for hydroxyl or thiol groups that can enhance metabolic stability and binding affinity, suggests a wide range of potential biological activities.

Future research should prioritize the screening of this compound against diverse biological targets. Based on the activities of related nitroindole and indole derivatives, potential therapeutic areas include:

Oncology: Nitroindole derivatives have been investigated as binders of G-quadruplex DNA structures, particularly in the promoter region of oncogenes like c-Myc, leading to the downregulation of gene expression. nih.govnih.gov Other indole-based compounds act as inhibitors of crucial cancer-related enzymes like tubulin, histone deacetylases (HDACs), and various protein kinases (e.g., FLT3, CDK2). mdpi.comnih.govmdpi.com

Neurodegenerative Diseases: The indole scaffold is central to many compounds designed as multi-target agents for conditions like Alzheimer's disease, targeting enzymes such as cholinesterases and monoamine oxidase. nih.gov The 5-HT6 receptor, a target for cognitive enhancement, has also been successfully modulated by difluoromethyl-containing indole derivatives. nih.gov

Infectious Diseases: The indole core is present in compounds with antitubercular, antiviral, and antibacterial properties. nih.govacs.org Research into mycobacterial carbonic anhydrase inhibitors has successfully utilized indole-based structures. acs.org

Inflammatory Diseases: Certain indole derivatives have shown potential in modulating inflammatory pathways, such as those involving NF-κB and COX-2. mdpi.comnih.gov

| Target Class | Specific Example(s) | Therapeutic Relevance | Reference |

|---|---|---|---|

| Nucleic Acids | c-Myc G-quadruplex | Oncology (transcriptional regulation) | nih.gov |

| Enzymes (Kinases) | FLT3, CDK2, VEGFR, PDGFR | Oncology (cell cycle, angiogenesis) | nih.govmdpi.com |

| Enzymes (Other) | Tubulin, Histone Deacetylase 6 (HDAC6), Carbonic Anhydrases | Oncology, Neurodegeneration, Infectious Disease | mdpi.comacs.orgnih.gov |

| Receptors | 5-HT6 Receptor | Neurodegenerative Disease (cognition) | nih.gov |

Exploration of Polypharmacology and Multi-Targeting Approaches

The "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders. Polypharmacology, the design of single chemical entities that can modulate multiple biological targets, offers a promising strategy for achieving superior efficacy and overcoming drug resistance. researchgate.net The indole scaffold is particularly well-suited for the development of such multi-target-directed ligands (MTDLs). nih.gov

Future investigations could rationally design derivatives of this compound to simultaneously interact with complementary targets within a disease pathway. For example, a dual inhibitor targeting both a protein kinase and a component of the cell's epigenetic machinery could offer a synergistic anticancer effect. This approach has been successfully applied to other indole derivatives, creating dual inhibitors for targets like tubulin and thioredoxin reductase (TrxR) or FLT3 and CDK2. mdpi.commdpi.com

| Target Combination | Disease Area | Therapeutic Rationale |

|---|---|---|

| Kinase 1 + Kinase 2 (e.g., FLT3 + CDK2) | Cancer (Leukemia, Colon) | Simultaneously block multiple signaling pathways crucial for tumor growth and proliferation. mdpi.com |

| Enzyme 1 + Enzyme 2 (e.g., AChE + MAO-B) | Alzheimer's Disease | Address different aspects of disease pathology (neurotransmitter levels, oxidative stress). nih.gov |

| Tubulin + Other Enzyme (e.g., TrxR) | Cancer | Disrupt cell division and compromise the cell's antioxidant defense system. mdpi.com |

| Receptor + Enzyme | Various | Modulate a signaling pathway at two different points for a more robust effect. |

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A deep understanding of how a compound exerts its biological effect is crucial for its optimization and further development. For this compound, future research must employ advanced analytical and computational techniques to elucidate its mechanism of action.

Studies on related difluoromethyl-containing compounds, such as difluoromethyl-1,3,4-oxadiazole inhibitors of HDAC6, have shown that the difluoromethyl group can be directly involved in the mechanism of inhibition. nih.govmdpi.com It is plausible that the difluoromethyl group of this compound plays a similarly critical role in binding to its biological target(s).

Key investigational approaches would include:

X-ray Crystallography and Cryo-EM: To determine the three-dimensional structure of the compound bound to its target protein, revealing specific molecular interactions.

NMR Spectroscopy: To study the dynamics of the compound-target interaction in solution.

Molecular Dynamics (MD) Simulations: To model the binding process and stability of the complex over time, providing insights that are difficult to obtain experimentally.

Cellular Thermal Shift Assays (CETSA): To confirm target engagement within a cellular environment.

Transcriptomics and Proteomics: To analyze changes in gene and protein expression in cells treated with the compound, helping to identify affected pathways and potential off-target effects.

| Technique | Information Gained |

|---|---|

| X-ray Crystallography | High-resolution static 3D structure of the drug-target complex. |

| NMR Spectroscopy | Drug-target interactions in solution, binding kinetics, and dynamics. mdpi.com |

| Molecular Dynamics Simulations | Computational modeling of binding modes, conformational changes, and interaction stability. |

| Cellular Thermal Shift Assay (CETSA) | Confirmation of target engagement in intact cells and tissue samples. |

| Omics (Proteomics, Transcriptomics) | Global analysis of cellular responses to the compound, pathway mapping. |

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization Process

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the success rate of identifying viable drug candidates. drughunter.comnih.gov For a novel compound like this compound, AI/ML can be integrated across the entire research and development pipeline.

Emerging trends include:

Predictive Modeling: Using ML algorithms to build Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activity and physicochemical properties of virtual derivatives, guiding the synthesis of more potent and drug-like analogues. blogspot.com

Virtual Screening: Employing deep learning models to screen vast virtual libraries of compounds to identify molecules with a high probability of binding to a specific biological target, potentially uncovering novel uses for the this compound scaffold.

De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on the this compound core, optimized for desired properties such as high target affinity and low predicted toxicity.

Synthesis Planning: Applying AI tools to devise the most efficient and novel synthetic routes, reducing the time and resources required for chemical synthesis. mdpi.com

| Discovery Stage | AI/ML Application | Expected Outcome |

|---|---|---|

| Target Identification | Analysis of genomic and proteomic data | Identification of novel biological targets relevant to a disease. |

| Hit-to-Lead Optimization | QSAR, Generative Models | Design of derivatives with improved potency, selectivity, and ADMET properties. blogspot.commdpi.com |

| Virtual Screening | Deep Learning, Docking Simulations | Identification of new lead compounds or secondary targets (repurposing). |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Faster and more efficient design of synthetic routes. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.